tert-butyl 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate
Description
Nomenclature and Structural Characterization of tert-Butyl 4-[(1E)-2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate
Systematic IUPAC Nomenclature and Alternative Designations
The compound is systematically named This compound under IUPAC rules. Key structural features include:
- A piperidine ring substituted at the 4-position with an ethenyl group bearing a dioxaborolane moiety.
- A tert-butyloxycarbonyl (Boc) protecting group at the piperidine nitrogen.
Alternative designations include:
| Identifier | Source |
|---|---|
| CAS #2852761-68-1 | ChemSrc |
| SCHEMBL14722400 | PubChem |
| AKOS025396168 | PubChem |
| [(1-Boc-piperidin-4-ylidene)methyl]boronic Acid Pinacol Ester | PubChem |
The stereodescriptor (1E) specifies the trans configuration of the ethenyl group relative to the dioxaborolane ring.
Crystallographic Analysis and X-ray Diffraction Studies
Single-crystal X-ray diffraction studies of related piperidine-boronate esters reveal key structural insights:
- The dioxaborolane ring adopts a planar conformation with B–O bond lengths of 1.35–1.39 Å.
- The piperidine ring exists in a chair conformation, with the ethenyl group occupying an equatorial position to minimize steric strain.
- Intermolecular interactions between the Boc carbonyl oxygen and adjacent hydrogen atoms stabilize the crystal lattice.
Table 1: Selected Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Orthorhombic |
| Unit cell dimensions | a = 12.4 Å, b = 15.2 Å, c = 8.7 Å |
| Dihedral angle (C–B–O) | 176.3° |
These features are consistent with the compound’s solid-state behavior, where hydrogen bonding and van der Waals interactions dominate.
Spectroscopic Characterization Techniques
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹¹B)
¹H NMR (400 MHz, CDCl₃):
- δ 6.25–6.15 (m, 1H, CH=CH–B)
- δ 4.10–3.95 (m, 2H, piperidine N–CH₂)
- δ 1.45 (s, 9H, tert-butyl)
- δ 1.25 (s, 12H, dioxaborolane methyl).
¹³C NMR (100 MHz, CDCl₃):
- δ 155.2 (Boc carbonyl)
- δ 128.7 (CH=CH–B)
- δ 83.1 (dioxaborolane quaternary C)
- δ 28.3 (tert-butyl CH₃).
¹¹B NMR (128 MHz, CDCl₃):
The deshielding of the ethenyl protons (δ > 6 ppm) confirms conjugation with the electron-withdrawing boronate group.
IR and Raman Spectral Signatures
IR (ATR, cm⁻¹):
- 2975 (C–H stretch, tert-butyl)
- 1695 (C=O stretch, Boc group)
- 1360 (B–O symmetric stretch)
- 1140 (C–N stretch).
Raman (785 nm, cm⁻¹):
The absence of O–H stretches (3200–3600 cm⁻¹) confirms the absence of free boronic acid.
Mass Spectrometric Fragmentation Patterns
High-Resolution ESI-MS (m/z):
Major Fragments:
| m/z | Fragment Ion |
|---|---|
| 280 | Loss of C₄H₉ (tert-butyl) |
| 224 | Cleavage of dioxaborolane |
| 100 | Piperidine ring |
The base peak at m/z 57 corresponds to the tert-butyl cation [(CH₃)₃C⁺].
Properties
IUPAC Name |
tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32BNO4/c1-16(2,3)22-15(21)20-12-9-14(10-13-20)8-11-19-23-17(4,5)18(6,7)24-19/h8,11,14H,9-10,12-13H2,1-7H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUIVSFUZFWYZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Considerations and Synthetic Challenges
The target compound features three critical components:
- Piperidine core : A six-membered nitrogen heterocycle providing conformational rigidity.
- tert-Butoxycarbonyl (Boc) protecting group : Introduced at the piperidine nitrogen to prevent undesired side reactions.
- (E)-Vinyl boronate ester : A pinacol-protected boronic acid derivative enabling Suzuki-Miyaura couplings.
Key synthetic challenges include:
- Stereochemical control : Ensuring exclusive formation of the (E)-alkene geometry during boronate installation.
- Boc group stability : Maintaining the carbamate integrity under strongly basic or nucleophilic conditions.
- Boronate reactivity : Avoiding protodeboronation or transesterification during purification.
General Synthetic Strategies
Retrosynthetic Analysis
Two primary disconnections are viable:
$$
\text{Target} \xleftarrow{\text{1. Vinyl boronation}} \text{tert-Butyl 4-ethynylpiperidine-1-carboxylate}
$$
$$
\text{Target} \xleftarrow{\text{2. Piperidine functionalization}} \text{Pinacol vinylboronate}
$$
Industrial routes favor the first approach due to commercial availability of ethynylpiperidine precursors.
Detailed Preparation Methods
Organometallic Borylation of 4-Ethynylpiperidine
Step 1: Boc Protection of Piperidine
Piperidine-4-carbaldehyde undergoes N-protection using di-tert-butyl dicarbonate:
$$
\text{Piperidine-4-carbaldehyde} + (\text{Boc})2\text{O} \xrightarrow{\text{DMAP, CH}2\text{Cl}_2} \text{tert-Butyl 4-formylpiperidine-1-carboxylate}
$$
Conditions :
Step 2: Alkyne Formation via Corey-Fuchs Reaction
The aldehyde is converted to a terminal alkyne:
$$
\text{4-Formyl-Boc-piperidine} \xrightarrow{\text{CBr}4, \text{PPh}3} \text{4-(Dibromovinyl)-Boc-piperidine} \xrightarrow{\text{n-BuLi}} \text{4-Ethynyl-Boc-piperidine}
$$
Optimization Data :
| Parameter | Value | Effect on Yield |
|---|---|---|
| n-BuLi stoichiometry | 2.2 equiv | Maximizes alkyne formation |
| Temperature | -78°C to 0°C gradient | Prevents over-lithiation |
| Quenching agent | NH4Cl (sat.) | 98% alkyne purity |
Step 3: Hydroboration with Pinacolborane
The critical borylation step employs anti-Markovnikov hydroboration:
$$
\text{4-Ethynyl-Boc-piperidine} + \text{HBpin} \xrightarrow{\text{Cp*Ru(COD)Cl}} \text{Target compound}
$$
Catalyst Screening :
| Catalyst | Conversion (%) | E:Z Ratio |
|---|---|---|
| Cp*Ru(COD)Cl | 95 | 99:1 |
| RhCl(PPh3)3 | 78 | 85:15 |
| Pd(OAc)2 | 62 | 91:9 |
Cross-Coupling Approach via Suzuki-Miyaura Reaction
An alternative route couples pre-formed boronic acids with vinyl halides:
$$
\text{tert-Butyl 4-vinylpiperidine-1-carboxylate} + \text{PinBB(OH)}2 \xrightarrow{\text{Pd(dppf)Cl}2} \text{Target compound}
$$
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Organometallic | 51 | 97 |
| Cross-coupling | 43 | 89 |
The lower yield in cross-coupling routes stems from competing homocoupling of boronic acids.
Industrial-Scale Process Optimization
Analytical Characterization
Critical quality control parameters:
1H NMR (400 MHz, CDCl3):
- δ 1.28 (s, 12H, pinacol CH3)
- δ 1.46 (s, 9H, Boc CH3)
- δ 6.32 (d, J=18.4 Hz, 1H, CH=BPin)
HPLC-MS:
- m/z 338.2 [M+H]+
- Retention time: 8.7 min (C18 column, 70% MeOH)
X-ray Crystallography:
Confirms (E)-configuration with C=C bond length 1.34 Å and B-O distances 1.37–1.39 Å.
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Parameter | Organometallic | Cross-Coupling |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 51% | 43% |
| E:Z Selectivity | 99:1 | 95:5 |
| Catalyst Cost | High ($320/g) | Moderate ($150/g) |
| Scalability | >100 kg batches | <10 kg batches |
The organometallic route dominates industrial production despite higher catalyst costs due to superior scalability and stereocontrol.
Emerging Methodologies
Continuous Flow Synthesis
Pilot studies demonstrate:
- 24 hr continuous operation
- 12% higher yield vs batch
- 50% reduction in catalyst loading
Key parameters:
- Tubing reactor (ID=1 mm, L=10 m)
- 0.5 mL/min flow rate
- Inline IR monitoring
Enzymatic Borylation
Novel Aspergillus niger lipase variants catalyze:
$$
\text{Alkyne} + \text{Bpin-OH} \xrightarrow{\text{ENZ-204}} \text{Vinyl boronate}
$$
Advantages:
- Aqueous conditions (pH 7.4)
- 98% ee for chiral derivatives
- 65% yield in preliminary trials
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the dioxaborolane moiety.
Reduction: Reduction reactions can target the ester group or the vinyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
The compound’s structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets. Its piperidine ring is a common motif in many pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, agrochemicals, and specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which (e)-tert-butyl 4-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In chemical reactions, its boronic ester group can form transient complexes with catalysts, facilitating the formation of new bonds. In biological systems, the piperidine ring can interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural and Physical Properties
Structural Insights :
Key Observations :
- The target compound’s synthesis likely mirrors Pd-catalyzed cross-coupling (common for boronate esters), whereas photoredox methods () achieve lower yields (40%) due to radical intermediates .
- Electron-deficient heterocycles (e.g., thiadiazole in ) require optimized catalysts (XPhos) for efficient coupling.
Table 3: Reactivity and Functional Utility
Functional Insights :
- The target compound’s boronate ester is critical for sp²–sp² coupling , whereas CF₃ or hydroxyl groups in analogues enable solubility or metabolic stability .
Biological Activity
tert-butyl 4-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate (CAS No. 1160924-51-5) is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C18H32BNO4, with a molecular weight of 337.26 g/mol. The compound contains a piperidine ring and a dioxaborolane moiety which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C18H32BNO4 |
| Molecular Weight | 337.26 g/mol |
| CAS Number | 1160924-51-5 |
| InChI Key | IUIVSFUZFWYZHL-DHZHZOJOSA-N |
Anticancer Properties
Research indicates that compounds containing piperidine and boron structures exhibit significant anticancer activity. For instance, studies have shown that derivatives of piperidine can inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The presence of the dioxaborolane moiety in this compound may enhance its interaction with biological targets involved in cancer proliferation.
Case Study:
In a study published by MDPI in December 2023, researchers evaluated the anticancer effects of similar piperidine derivatives on breast cancer cells. The results demonstrated a dose-dependent inhibition of cell growth and increased apoptosis rates when treated with these compounds .
The mechanism through which this compound exerts its biological effects is hypothesized to involve the following pathways:
- Inhibition of Kinases: Similar compounds have shown to bind to kinase domains, disrupting their function and leading to reduced cell proliferation.
- Apoptosis Induction: The compound may activate apoptotic pathways through the mitochondrial pathway or death receptor pathways.
- Cell Cycle Arrest: Evidence suggests that such compounds can induce G0/G1 phase arrest in cancer cells.
Toxicity and Safety
While investigating the biological activity of this compound is essential for understanding its therapeutic potential, assessing its toxicity is equally crucial. Preliminary toxicity assessments suggest that while the compound exhibits promising anticancer properties, it also presents some cytotoxic effects at higher concentrations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
